molecular formula C21H24N2O5 B248380 [4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Cat. No. B248380
M. Wt: 384.4 g/mol
InChI Key: PSAIYBQGWPCVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone, commonly known as Dimebon, is a chemical compound that has gained attention for its potential therapeutic applications. Dimebon was initially developed as an antihistamine but has since been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Mechanism of Action

The exact mechanism of action of Dimebon is not fully understood. However, it is believed that Dimebon may work by stabilizing mitochondrial membranes and reducing oxidative stress, which can lead to neuronal damage.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects. Studies have shown that Dimebon can improve mitochondrial function, reduce oxidative stress, and protect against neuronal damage. Additionally, Dimebon has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Dimebon in lab experiments is that it has been extensively studied and its potential therapeutic applications are well documented. However, one limitation of using Dimebon in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of future directions for research on Dimebon. One area of focus is on understanding the exact mechanism of action of Dimebon, which could lead to the development of more effective treatments for neurodegenerative diseases. Additionally, researchers are exploring the potential of Dimebon as a treatment for other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Finally, researchers are investigating the potential of Dimebon as a treatment for age-related cognitive decline.

Synthesis Methods

The synthesis of Dimebon involves a multi-step process that includes the reaction of 3,5-dimethoxybenzoyl chloride with piperazine to form 4-(3,5-dimethoxy-benzoyl)-piperazine. This intermediate is then reacted with 2-methoxybenzoyl chloride to form Dimebon.

Scientific Research Applications

Dimebon has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Dimebon may have neuroprotective properties and could potentially slow the progression of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, Dimebon has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H24N2O5/c1-26-16-12-15(13-17(14-16)27-2)20(24)22-8-10-23(11-9-22)21(25)18-6-4-5-7-19(18)28-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

PSAIYBQGWPCVCW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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